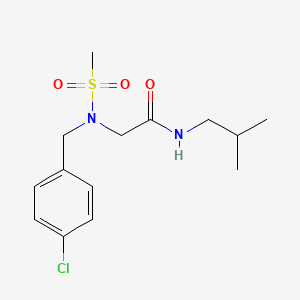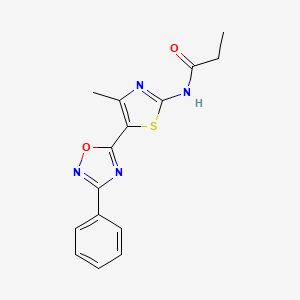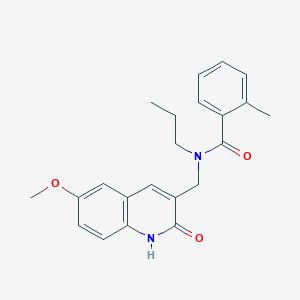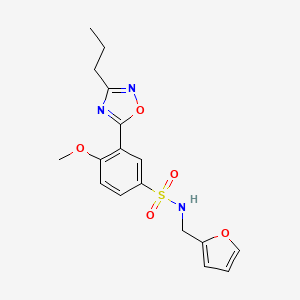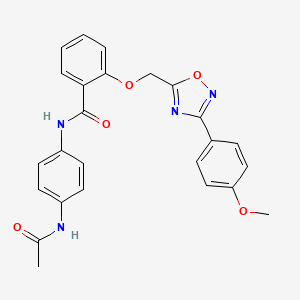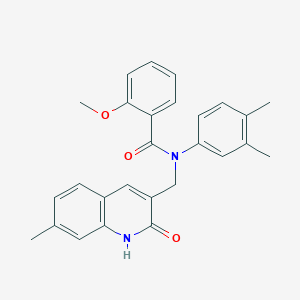
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide, also known as J147, is a synthetic compound that has been shown to have potential benefits for the treatment of Alzheimer's disease. It was first developed by a team of scientists at the Salk Institute for Biological Studies in La Jolla, California.
Mecanismo De Acción
The exact mechanism of action of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide is not fully understood. However, it has been shown to increase the levels of several proteins that are important for neuronal function and survival. These include brain-derived neurotrophic factor (BDNF), which promotes the growth and survival of neurons, and sirtuin 1 (SIRT1), which is involved in regulating cellular metabolism and stress response.
Biochemical and Physiological Effects:
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the production of ATP, which is the primary energy source for cells. It also increases the activity of mitochondria, which are the organelles responsible for producing ATP. In addition, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide has been found to reduce oxidative stress, which can damage cells and contribute to the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide in lab experiments is that it has been extensively studied and has been shown to have potential benefits for the treatment of Alzheimer's disease. However, one limitation is that its exact mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.
Direcciones Futuras
There are a number of future directions for research on N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide. One area of interest is the potential use of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide in combination with other drugs for the treatment of Alzheimer's disease. Another area of interest is the development of new compounds that are based on the structure of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide, which may have even greater potential for the treatment of the disease. Finally, further research is needed to fully understand the mechanism of action of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide and its potential benefits for the treatment of Alzheimer's disease.
Métodos De Síntesis
The synthesis of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide involves the reaction of 2-hydroxy-3-methylbenzaldehyde with ethyl 2-bromoacetate to form ethyl 2-(2-hydroxy-3-methylbenzoyl)acetate. This compound is then reacted with methylamine and 2-hydroxy-7-methylquinoline to form N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide.
Aplicaciones Científicas De Investigación
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to improve memory and cognitive function in animal models of the disease. In addition, it has been found to have neuroprotective effects, which may help to prevent the progression of the disease.
Propiedades
IUPAC Name |
N-ethyl-3-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-23(21(25)17-7-5-6-14(2)10-17)13-18-12-16-9-8-15(3)11-19(16)22-20(18)24/h5-12H,4,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYKUCFUZCCPSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3-methyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



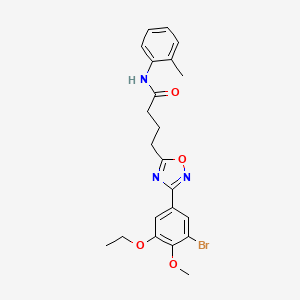
![N-(2-ethyl-6-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718393.png)


